molecular formula C26H16N4Na2O6S B14734589 Benzoic acid, 3,3'-(thiobis(phenyleneazo))bis(6-hydroxy-, disodium salt CAS No. 8003-87-0

Benzoic acid, 3,3'-(thiobis(phenyleneazo))bis(6-hydroxy-, disodium salt

Cat. No.: B14734589
CAS No.: 8003-87-0
M. Wt: 558.5 g/mol
InChI Key: XJOHJQHIUPCTSS-UHFFFAOYSA-L
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Description

Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of benzoic acid groups linked through a thiobis(phenyleneazo) bridge, with hydroxyl groups and disodium salts enhancing its solubility and reactivity. It is commonly used in various scientific and industrial applications due to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt typically involves the following steps:

    Diazotization: Aniline derivatives are diazotized using sodium nitrite and hydrochloric acid to form diazonium salts.

    Coupling Reaction: The diazonium salts are then coupled with thiobis(phenylene) derivatives under alkaline conditions to form the azo compound.

    Hydroxylation: The resulting azo compound undergoes hydroxylation to introduce hydroxyl groups at specific positions.

    Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the azo groups can yield amines.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration; sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Nitro and sulfonic acid derivatives.

Scientific Research Applications

Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in studies involving enzyme inhibition and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various formulations.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the application:

    Enzyme Inhibition: It can inhibit specific enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Protein Binding: The compound can interact with proteins, altering their structure and function.

    Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-: Similar structure but without the disodium salt.

    Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[4-hydroxy-: Hydroxyl groups at different positions.

    Benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-methoxy-: Methoxy groups instead of hydroxyl groups.

Uniqueness

The presence of disodium salt in benzoic acid, 3,3’-[thiobis(phenyleneazo)]bis[6-hydroxy-, disodium salt enhances its solubility in water, making it more versatile for various applications. Additionally, the specific positioning of hydroxyl groups contributes to its unique reactivity and interaction with other molecules.

Properties

CAS No.

8003-87-0

Molecular Formula

C26H16N4Na2O6S

Molecular Weight

558.5 g/mol

IUPAC Name

disodium;5-[[4-[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]sulfanylphenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C26H18N4O6S.2Na/c31-23-11-5-17(13-21(23)25(33)34)29-27-15-1-7-19(8-2-15)37-20-9-3-16(4-10-20)28-30-18-6-12-24(32)22(14-18)26(35)36;;/h1-14,31-32H,(H,33,34)(H,35,36);;/q;2*+1/p-2

InChI Key

XJOHJQHIUPCTSS-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])SC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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